Cas no 1485212-95-0 (Azepane-2-carboxylic acid m-tolylamide)
Azepane-2-carboxylic acid m-tolylamide Chemical and Physical Properties
Names and Identifiers
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- Azepane-2-carboxylic acid m-tolylamide
- N-(m-Tolyl)azepane-2-carboxamide
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- Inchi: 1S/C14H20N2O/c1-11-6-5-7-12(10-11)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17)
- InChI Key: VNAAVDLEBQNDPT-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCCN1)NC1C=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 255
- XLogP3: 2.3
- Topological Polar Surface Area: 41.1
Azepane-2-carboxylic acid m-tolylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292382-1g |
N-(m-Tolyl)azepane-2-carboxamide |
1485212-95-0 | 97% | 1g |
$435 | 2021-06-09 | |
| Chemenu | CM292382-1g |
N-(m-Tolyl)azepane-2-carboxamide |
1485212-95-0 | 97% | 1g |
$435 | 2023-02-17 |
Azepane-2-carboxylic acid m-tolylamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Azepane-2-carboxylic acid m-tolylamide
Recent Advances in the Study of Azepane-2-carboxylic acid m-tolylamide (CAS: 1485212-95-0)
Azepane-2-carboxylic acid m-tolylamide (CAS: 1485212-95-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This seven-membered heterocyclic amide derivative has shown promising pharmacological properties, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its potential as a scaffold for drug development, given its unique structural features that allow for diverse functionalization and targeted binding.
The compound's mechanism of action appears to involve selective binding to allosteric sites of various enzymes, particularly those involved in neurodegenerative diseases and cancer pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of histone deacetylase 6 (HDAC6), showing IC50 values in the low micromolar range. This finding is particularly relevant for the development of novel therapeutics for multiple myeloma and other hematological malignancies where HDAC6 plays a crucial role.
Structural-activity relationship (SAR) studies have revealed that the meta-tolyl group at the amide position contributes significantly to the compound's binding affinity, while the azepane ring provides the necessary conformational flexibility for optimal target engagement. Computational modeling and X-ray crystallography data published in early 2024 have provided detailed insights into the binding modes of this compound class, facilitating the design of more potent derivatives.
Recent synthetic improvements have addressed previous challenges in the large-scale production of Azepane-2-carboxylic acid m-tolylamide. A novel asymmetric synthesis route developed by researchers at MIT (2024) has achieved 85% overall yield with excellent enantiomeric excess (>99% ee), making this compound more accessible for both research and potential clinical applications. This advancement is particularly significant given the compound's increasing importance in fragment-based drug discovery programs.
Pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles, with moderate plasma protein binding (60-70%) and good blood-brain barrier penetration. These characteristics, combined with its low cytotoxicity in preliminary safety assessments, position Azepane-2-carboxylic acid m-tolylamide as a promising lead compound for central nervous system (CNS) targeted therapies.
Current research directions include the exploration of this scaffold for the treatment of Alzheimer's disease, where it has shown potential in reducing tau protein aggregation, and in oncology, where it may serve as a chemosensitizer in combination therapies. Several pharmaceutical companies have reportedly initiated preclinical development programs based on derivatives of this core structure, with anticipated IND filings in 2025-2026.
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